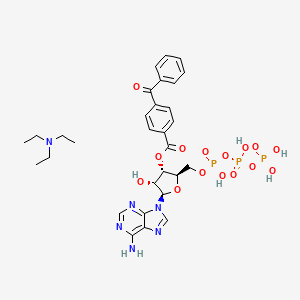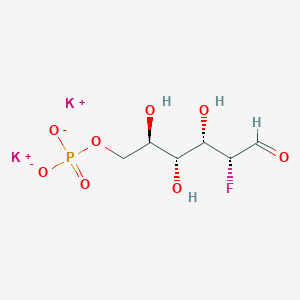![molecular formula C₁₂H₂₀N₂O₃ B1142185 N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy CAS No. 1315552-07-8](/img/no-structure.png)
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy is a useful research compound. Its molecular formula is C₁₂H₂₀N₂O₃ and its molecular weight is 240.3. The purity is usually 95%.
BenchChem offers high-quality N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy involves the protection of a primary amine followed by a series of reactions to form the desired compound.
Starting Materials
2,5-dimethoxybenzaldehyde, ethyl acetoacetate, ammonium acetate, methyl iodide, sodium hydride, 2,3-dihydrofuran, 1,1-dimethylethylamine, carbon dioxide
Reaction
Protection of the primary amine with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine, Condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2,5-dimethoxyphenyl-3-oxobutanoate, Alkylation of the protected amine with methyl iodide using sodium hydride as a base to form N-tert-butoxycarbonyl-2,5-dimethoxyphenylmethylamine, Cyclization of N-tert-butoxycarbonyl-2,5-dimethoxyphenylmethylamine with 2,3-dihydrofuran in the presence of trifluoroacetic acid to form N-tert-butoxycarbonyl-3-(2,5-dimethoxyphenyl)-2,3-dihydrofuro[3,2-b]pyrrole, Deprotection of the BOC group using trifluoroacetic acid to form N-(2,5-dimethoxyphenyl)-3-(2,3-dihydrofuro[3,2-b]pyrrol-3-yl)carbamic acid, Alkylation of N-(2,5-dimethoxyphenyl)-3-(2,3-dihydrofuro[3,2-b]pyrrol-3-yl)carbamic acid with 1,1-dimethylethylamine and carbon dioxide to form N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy
Eigenschaften
CAS-Nummer |
1315552-07-8 |
|---|---|
Produktname |
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethy |
Molekularformel |
C₁₂H₂₀N₂O₃ |
Molekulargewicht |
240.3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)




![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)